tri-GalNAc-COOH

Bioconjugation LYTAC synthesis Click chemistry

tri-GalNAc-COOH (CAS 1953146-81-0) is the definitive trivalent GalNAc ligand with a monodisperse PEG5 spacer and terminal carboxylic acid for robust amide conjugation. Unlike NHS or PFP ester analogs, the free -COOH ensures long-term storage stability and controlled coupling to antibodies, oligonucleotides, or fluorophores. This precise architecture is essential for high-affinity ASGPR binding (Kd ~2–4 nM) and efficient LYTAC-mediated degradation—generic substitutions compromise avidity and experimental reproducibility. Procure with confidence for hepatic-targeted therapeutics and imaging probes.

Molecular Formula C75H134N10O35
Molecular Weight 1735.9 g/mol
Cat. No. B10855413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametri-GalNAc-COOH
Molecular FormulaC75H134N10O35
Molecular Weight1735.9 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)CO)O)O
InChIInChI=1S/C75H134N10O35/c1-49(89)82-63-69(104)66(101)52(43-86)118-72(63)115-27-7-4-13-55(92)76-21-10-24-79-58(95)16-31-112-46-75(85-61(98)19-30-107-35-37-109-39-41-111-42-40-110-38-36-108-34-20-62(99)100,47-113-32-17-59(96)80-25-11-22-77-56(93)14-5-8-28-116-73-64(83-50(2)90)70(105)67(102)53(44-87)119-73)48-114-33-18-60(97)81-26-12-23-78-57(94)15-6-9-29-117-74-65(84-51(3)91)71(106)68(103)54(45-88)120-74/h52-54,63-74,86-88,101-106H,4-48H2,1-3H3,(H,76,92)(H,77,93)(H,78,94)(H,79,95)(H,80,96)(H,81,97)(H,82,89)(H,83,90)(H,84,91)(H,85,98)(H,99,100)/t52-,53-,54-,63-,64-,65-,66+,67+,68+,69-,70-,71-,72-,73-,74-/m1/s1
InChIKeySPYOMGAJOYWUJU-JNYSMVCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tri-GalNAc-COOH: Functionalized Trivalent GalNAc Ligand for ASGPR-Mediated Liver Targeting in LYTAC Research


tri-GalNAc-COOH (CAS: 1953146-81-0) is a functionalized, triantennary N-acetylgalactosamine (GalNAc) derivative engineered as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR) [1]. This compound is characterized by a precise trivalent β-GalNAc architecture connected to a monodisperse pentaethyleneglycol (PEG5) linker/spacer, which is terminated with a free carboxylic acid (-COOH) reactive handle . With a molecular formula of C75H134N10O35 and a molecular weight of approximately 1735.9 g/mol, it is a white to off-white solid with high water solubility, suitable for a range of bioconjugation applications, particularly in the construction of lysosome-targeting chimeras (LYTACs) for targeted protein degradation and in the hepatic delivery of oligonucleotide therapeutics [2].

Why Generic Substitution of tri-GalNAc-COOH is Not Feasible in Hepatic Targeting Research


The high-performance characteristics of tri-GalNAc-COOH in hepatic targeting are not universal across its structural class. Generic substitution of this specific compound is not scientifically viable due to critical differences in linker chemistry, reactive handle identity, and ligand valency, which directly impact experimental outcomes. For instance, using a different reactive group like a PFP ester (tri-GalNAc-PFP ester) mandates an entirely different conjugation strategy [1]. Similarly, switching to an NHS ester analog (tri-GalNAc-NHS ester) trades the stable, storage-friendly carboxylate for a pre-activated but hydrolysis-prone moiety, altering both the conjugation protocol and the stability of the resulting conjugate . Furthermore, the avidity benefits of the trivalent design are lost with mono- or di-valent GalNAc analogs, as multivalent presentation is essential for high-affinity ASGPR binding and efficient receptor clustering, a phenomenon well-documented in the literature [2]. Therefore, the precise molecular architecture of tri-GalNAc-COOH, including its PEG5 spacer and free -COOH handle, is not a fungible commodity but a carefully optimized design feature for specific bioconjugation workflows .

Quantitative Differentiation of tri-GalNAc-COOH: A Comparative Evidence Guide for Scientific Selection


Comparison of Reactive Handle Conjugation Efficiency: -COOH vs. Pre-Activated Esters

tri-GalNAc-COOH provides a free carboxylic acid (-COOH) group for on-demand activation and conjugation, offering greater experimental control compared to pre-activated ester analogs like tri-GalNAc-NHS ester. This allows for immediate use in standard amide bond formation using EDC/NHS chemistry or for further derivatization into other functional groups (e.g., azide, alkyne) for orthogonal click chemistry [1]. While tri-GalNAc-NHS ester is pre-activated for direct conjugation to primary amines, its reactivity is transient in aqueous solutions due to rapid hydrolysis (t1/2 for NHS esters is typically minutes to hours), which can lead to inconsistent conjugation yields . The stability of the -COOH moiety in tri-GalNAc-COOH allows for more robust and reproducible bioconjugation workflows, where the activation step is controlled by the end-user just prior to coupling . This is a critical differentiator for researchers requiring precise stoichiometry and high yields in complex macromolecular assemblies, where loss of a pre-activated ligand to hydrolysis can significantly impact final product purity and cost.

Bioconjugation LYTAC synthesis Click chemistry

Multivalent vs. Monovalent GalNAc ASGPR Binding Affinity Enhancement

The trivalent design of tri-GalNAc-COOH confers a massive gain in binding avidity for the asialoglycoprotein receptor (ASGPR) compared to monovalent GalNAc. The ASGPR is a trimeric receptor that naturally clusters to bind multivalent ligands, and the triantennary architecture of tri-GalNAc-COOH is optimized to engage this receptor complex, leading to a substantial increase in functional affinity and subsequent cellular internalization . The dissociation constant (Kd) for a triantennary GalNAc cluster binding to ASGPR is reported to be in the low nanomolar range (Kd ≈ 2–4 nM), which is approximately three orders of magnitude (1,000-fold) tighter than the millimolar binding affinity observed for a monovalent GalNAc monosaccharide [1]. This dramatic difference in binding affinity is a direct result of multivalency and receptor clustering, a critical parameter for achieving efficient and specific hepatocyte targeting in vivo.

Receptor binding affinity ASGPR targeting Avidity

Impact of Linker Identity: PEG5 vs. Alternative Spacers on Biophysical Properties

tri-GalNAc-COOH is characterized by a discrete, monodisperse pentaethyleneglycol (PEG5) linker/spacer that connects the trivalent GalNAc core to the terminal carboxylic acid . The choice of PEG5 is a critical design element that differentiates this compound from other triantennary GalNAc ligands with different linkers (e.g., those containing alkyl chains or different PEG lengths). The hydrophilic PEG5 spacer is known to significantly improve the aqueous solubility of the ligand and its conjugates, reducing non-specific hydrophobic interactions and aggregation, which are common pitfalls with more hydrophobic linkers . Furthermore, the precise, monodisperse nature of the PEG5 chain (as opposed to polydisperse PEG) ensures batch-to-batch consistency in the physical properties of the final conjugate, a crucial factor for reproducible pharmacology and manufacturing of therapeutic candidates [1]. This precise linker engineering directly impacts the pharmacokinetic profile of conjugated therapeutics by minimizing unwanted clearance and enhancing target tissue exposure .

Linker chemistry Pharmacokinetics Conjugate stability

Optimal Application Scenarios for tri-GalNAc-COOH in Targeted Therapeutics and Bioconjugation


Synthesis of LYTACs for Targeted Protein Degradation

tri-GalNAc-COOH is the premier ligand for constructing first-generation LYTACs (lysosome-targeting chimeras). Its free carboxylic acid allows for stable storage and controlled conjugation to an antibody or a small molecule binder of a target protein via robust amide bond chemistry . This creates a bifunctional molecule that simultaneously binds ASGPR on hepatocytes and a target protein (e.g., EGFR, HER2), leading to ASGPR-mediated internalization and lysosomal degradation of the target [1]. The high affinity conferred by its trivalent GalNAc core ensures efficient cellular uptake, making it the foundational building block for this emerging class of degraders [2].

Conjugation to Oligonucleotides for Liver-Specific Gene Silencing

The compound is a key reagent for developing next-generation oligonucleotide therapeutics, such as siRNA and ASO (antisense oligonucleotide) conjugates for liver diseases. Its terminal -COOH group can be coupled to amino-modified oligonucleotides to create a targeted conjugate. This modification leverages the high ASGPR binding affinity (Kd ≈ 2–4 nM) of the triantennary GalNAc cluster to achieve >80% hepatocyte-specific uptake and 5–30× greater potency compared to unconjugated oligonucleotides in vivo . This approach is validated by several FDA-approved drugs (e.g., Givosiran, Inclisiran), which utilize a similar triantennary GalNAc architecture for potent and durable gene silencing with convenient subcutaneous administration .

Design and Synthesis of Targeted Fluorescent Probes and Imaging Agents

tri-GalNAc-COOH is ideally suited for creating targeted imaging probes for visualizing ASGPR-mediated trafficking in live hepatocytes. The -COOH handle provides a versatile attachment point for amine-reactive fluorophores (e.g., Alexa Fluor, Cyanine dyes). The resulting fluorescent conjugate can be used in vitro to track receptor binding, endocytosis, and subcellular localization in hepatic cell lines (e.g., HepG2, Huh7) [3]. This application is critical for validating the mechanism of action of new GalNAc-based therapeutics and for developing diagnostic tools for assessing liver function or detecting hepatic malignancies [4].

Surface Functionalization of Nanoparticles and Biomaterials for Hepatic Targeting

The free carboxylic acid of tri-GalNAc-COOH enables its covalent attachment to amine-presenting surfaces, such as functionalized lipid nanoparticles (LNPs), polymeric micelles, or gold nanoparticles. This surface modification imparts a multivalent 'hepatocyte-seeking' property to the nanoparticle, enhancing its accumulation in the liver following systemic administration [5]. This strategy is employed to improve the therapeutic index of encapsulated drugs by reducing off-target exposure and maximizing payload delivery to the desired hepatic cell population, offering a direct route to develop targeted nano-therapeutics with a defined chemical handle [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for tri-GalNAc-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.